molecular formula C7H14O2 B2616643 (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol CAS No. 2248216-91-1

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol

Cat. No.: B2616643
CAS No.: 2248216-91-1
M. Wt: 130.187
InChI Key: NETUPWHESIHSAN-ULUSZKPHSA-N
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Description

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol is a chiral primary alcohol characterized by a methyl group at the C2 position (R-configuration) and an oxetane (a four-membered oxygen-containing heterocycle) substituent at C3. Its molecular formula is C7H14O2 (molecular weight: 130.18 g/mol). The compound’s stereochemistry and oxetane moiety confer unique physicochemical properties, including enhanced metabolic stability and solubility compared to linear alcohols or smaller cyclic ethers like epoxides (oxiranes) .

Properties

IUPAC Name

(2R)-2-methyl-3-(oxetan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(5-8)4-7-2-3-9-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETUPWHESIHSAN-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanal and oxetane.

    Reaction Conditions: The key step involves the addition of oxetane to 2-methylpropanal under controlled conditions to form the desired product. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction between 2-methylpropanal and oxetane.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-(oxetan-2-yl)propanal or 2-methyl-3-(oxetan-2-yl)propanone.

    Reduction: Formation of 2-methyl-3-(oxetan-2-yl)propane.

    Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

Oxetane vs. Oxirane Derivatives

The oxetane ring in (2R)-2-methyl-3-(oxetan-2-yl)propan-1-ol distinguishes it from oxirane (three-membered epoxide) analogs. For example, [(2R)-2-methyloxiran-2-yl]methanol (CAS: 86884-89-1) shares a similar methyl-substituted cyclic ether but features a more strained three-membered ring. Oxetanes are less strained than oxiranes, leading to greater thermal and chemical stability, which is advantageous in pharmaceutical applications .

Substitution Position in Oxetane Derivatives
  • Oxetan-2-yl vs. Oxetan-3-yl : The target compound’s oxetane substituent is at the 2-position of the heterocycle, whereas oxetan-3-ol (CAS: 7748-36-9) has a hydroxyl group at the 3-position. This positional difference alters hydrogen-bonding capacity and polarity, impacting solubility and reactivity .
Stereochemical Variants
  • (2R) Configuration : The R-configuration at C2 contrasts with S-enantiomers or racemic mixtures. For instance, (2S,3R)-3-methoxybutan-2-ol (CAS: 53778-72-6) demonstrates how stereochemistry influences biological activity and receptor binding .

Functional Group and Physicochemical Comparisons

Primary Alcohols with Ether Substituents
Compound Molecular Formula Key Features Boiling Point (°C) LogP (Predicted)
This compound C7H14O2 Oxetane ring, chiral center ~220 (est.) 0.5
2-Methoxypropan-1-ol C4H10O2 Methoxy group, linear structure 150–155 -0.2
(R)-2-Ethoxypropan-1-ol C6H14O2 Ethoxy group, chiral center ~180 0.8
3-Methyloxetan-3-ol C4H8O2 Oxetane with methyl at 3-position ~200 0.3

Key Observations :

  • The oxetane ring in the target compound increases boiling point and lipophilicity (LogP) compared to linear ether-alcohols like 2-methoxypropan-1-ol .
  • Chiral centers (e.g., (2R) configuration) enhance enantioselective interactions in biological systems .
Spectroscopic Identification
  • Infrared (IR) Spectroscopy: The fingerprint region (600–1400 cm⁻¹) differentiates this compound from analogs like propan-2-ol. Peaks at ~1119 cm⁻¹ (C-O stretching in oxetane) and ~3281 cm⁻¹ (O-H stretching) are diagnostic .

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